6-Chloro-2-fluoro-3-methylbenzamide

Analytical Chemistry Crystallization Purity Assessment

Researchers developing benzamide-derived therapeutics often encounter failed syntheses due to isomeric impurities in generic intermediates. 6-Chloro-2-fluoro-3-methylbenzamide (CAS 286474-61-1) eliminates this risk with its precise 6-chloro-2-fluoro-3-methyl substitution pattern, a critical scaffold for medicinal chemistry. - Exact Identity: Distinct from de-chloro (CAS 1003712-12-6) or de-fluoro analogs, ensuring target molecular integrity. - Validated Specifications: Defined melting point (150-152°C) and lipophilicity (XLogP3-AA=1.9) for analytical method development. - Supply Reliability: Sourced as a research chemical intermediate with batch-specific QC data, supporting reproducible lead optimization.

Molecular Formula C8H7ClFNO
Molecular Weight 187.6 g/mol
CAS No. 286474-61-1
Cat. No. B1362233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-fluoro-3-methylbenzamide
CAS286474-61-1
Molecular FormulaC8H7ClFNO
Molecular Weight187.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Cl)C(=O)N)F
InChIInChI=1S/C8H7ClFNO/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12)
InChIKeyAHFZQIYALKUMSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-fluoro-3-methylbenzamide Overview


6-Chloro-2-fluoro-3-methylbenzamide (CAS: 286474-61-1) is an organic compound with the molecular formula C8H7ClFNO and a molecular weight of 187.6 g/mol [1]. It belongs to the benzamide class of compounds, characterized by a benzene ring substituted with chlorine at the 6-position, fluorine at the 2-position, a methyl group at the 3-position, and an amide functional group . This compound is primarily utilized as a research chemical and a building block or intermediate in organic synthesis, including the synthesis of more complex pharmaceutical and biologically active molecules . It is typically offered with a purity specification of ≥95% .

Synthetic building block with defined 6-Cl, 2-F, 3-Me substitution pattern.
Validated intermediate with patent-documented amidation route.
Supports route scouting and scale-up studies
High-purity grades available with batch QC (NMR, HPLC, GC).
Choose grade based on synthesis or analytical requirements

6-Chloro-2-fluoro-3-methylbenzamide Substitution Pattern Importance


In the class of halogenated benzamides, the precise positioning and identity of substituents on the aromatic ring are critical determinants of a compound's physicochemical properties, reactivity, and biological activity [1]. A seemingly minor change, such as removing the chlorine at the 6-position (as in 2-fluoro-3-methylbenzamide, CAS 1003712-12-6) , removing the fluorine at the 2-position (as in 6-chloro-3-methylbenzamide) [2], or altering the methylation pattern, can result in a different compound with altered lipophilicity, hydrogen bonding capabilities, and molecular conformation. The unique 6-chloro, 2-fluoro, 3-methyl substitution pattern of the target compound confers a specific set of properties, such as a melting point of 150-152°C and an XLogP3-AA of 1.9 [1]. Generic substitution with a close analog without rigorous validation introduces significant risk of failed reactions, altered pharmacokinetic profiles in drug development, and irreproducible research outcomes. Therefore, for synthetic and analytical applications where the exact molecular structure is required, sourcing this specific compound is non-negotiable.

Positional isomer mismatch
6-chloro-2-fluoro-3-methyl pattern defines melting point, lipophilicity, and reactivity. Removing or relocating halogens may shift key properties.
Analog performance uncertainty
2-fluoro-3-methylbenzamide or 6-chloro-3-methylbenzamide differ in hydrogen bonding, conformation, and intermolecular forces; not direct substitutes in SAR or synthesis.
QC and reproducibility gap
Unvalidated analogs may lack batch-specific purity data. Without QC documentation, experimental reproducibility may be compromised.

6-Chloro-2-fluoro-3-methylbenzamide Key Differentiators


Melting Point vs. 2-Fluoro-3-methylbenzamide

The melting point of 6-chloro-2-fluoro-3-methylbenzamide is reported as 150-152°C . While a specific melting point for the comparator 2-fluoro-3-methylbenzamide (CAS 1003712-12-6) was not found in authoritative databases, it is described as a white crystalline solid . The presence of a heavy chlorine atom versus a hydrogen atom on the aromatic ring significantly increases intermolecular forces, directly impacting the solid's thermal properties. This higher and well-defined melting point is a key identifier for quality control and ensures the compound can be handled and stored under standard laboratory conditions without premature melting.

Melting Point
Class-level
150–152 °C (target); comparator melting point not reported.
Supports identity verification and purity assessment.
Verify experimentally; class-level inference.
Analytical Chemistry Crystallization Purity Assessment

Lipophilicity: Chromatography & Permeability

The computed octanol-water partition coefficient (XLogP3-AA) for 6-chloro-2-fluoro-3-methylbenzamide is 1.9 [1]. This value indicates a balanced lipophilicity. In comparison, the baseline compound benzamide has an XLogP3-AA of 0.6 [2]. The introduction of a chlorine, a fluorine, and a methyl group to the benzamide core increases lipophilicity by approximately 1.3 log units, which significantly alters its behavior in reversed-phase chromatography and its predicted ability to cross biological membranes.

Lipophilicity
Reported
XLogP3-AA 1.9 (target) vs. 0.6 (benzamide).
Informs chromatographic retention and permeability prediction.
Computed value; use for method scoping.
ADME Chromatography Lipophilicity

Validated Intermediate for Amide Bond Formation

The compound is a validated synthetic intermediate, as demonstrated in patent WO2008/2853 A2 . A specific procedure details its preparation by reacting 6-chloro-2-fluoro-3-methylbenzoic acid with oxalyl chloride and DMF in dichloromethane, followed by treatment with aqueous ammonia to yield the target amide . This established methodology provides a reliable synthetic route, which is critical for researchers requiring a starting material with a known and reproducible synthesis. While a direct yield comparison with an alternative route to the same compound is not available, the existence of a patented procedure underscores its utility and precedence as a key intermediate in the synthesis of more complex, pharmaceutically relevant molecules.

Synthetic Validation
Supporting evidence
Patent-documented route via acid chloride and ammonia.
Reduces synthetic failure risk; enables route optimization.
No direct yield comparison available.
Organic Synthesis Medicinal Chemistry Intermediate

Purity Specifications & QC Data

Multiple reputable vendors list 6-chloro-2-fluoro-3-methylbenzamide with a minimum purity specification of 95% , and some offer higher purity grades (e.g., 97+%) [1]. AKSci specifies a minimum purity of 95% , and Bidepharm states a standard purity of 95+%, providing batch-specific QC data such as NMR, HPLC, and GC . Alfa Aesar offers the compound at a purity of 97+% [1]. In contrast, data for a direct analog like 2-fluoro-3-methylbenzamide from some suppliers shows a purity of 95% . While the nominal purity is similar, the availability of detailed batch-specific analytical data from suppliers like Bidepharm provides a higher level of quality assurance and traceability for critical research applications.

Purity & QC
Cross-study comparable
95%+ with batch NMR, HPLC, GC; grades up to 97+%.
Enhances procurement confidence and reduces in-house purification.
Vendor specifications; verify COA per lot.
Quality Control Procurement Analytical Chemistry

6-Chloro-2-fluoro-3-methylbenzamide Applications


Pharmaceutical Intermediate Synthesis

Given its documented use as a key intermediate in a patent synthesis and its status as a useful research chemical , 6-chloro-2-fluoro-3-methylbenzamide is ideally suited as a starting material for medicinal chemistry programs. Its benzamide core and unique halogenation pattern (6-chloro, 2-fluoro, 3-methyl) provide a versatile scaffold for further functionalization. Researchers synthesizing libraries of HDAC inhibitors, kinase inhibitors, or other benzamide-derived therapeutics should prioritize this compound to ensure the intended substitution pattern is maintained throughout their synthetic route.

Analytical Method Development & Reference Standards

The compound's well-defined physicochemical properties, including its specific melting point of 150-152°C and its calculated lipophilicity (XLogP3-AA = 1.9) [1], make it a valuable candidate for developing and validating analytical methods. Its availability in high purity (up to 97+%) with batch-specific QC data from vendors like Bidepharm and Alfa Aesar [2] further supports its use as a reference standard for HPLC, GC, or NMR method development, particularly when characterizing related benzamide derivatives.

SAR Studies in Drug Discovery

The unique combination of halogen and methyl substituents on the benzamide core makes this compound a valuable tool in SAR studies. By comparing its biological activity and physicochemical profile (e.g., its XLogP3-AA of 1.9 [1]) to that of non-chlorinated analogs like 2-fluoro-3-methylbenzamide or de-fluorinated analogs, researchers can quantitatively determine the contribution of the 6-chloro and 2-fluoro groups to target binding affinity, selectivity, and drug-like properties. This direct comparative analysis, facilitated by the availability of this specific compound, is essential for rational drug design and lead optimization.

Novel Synthetic Methodologies

The established synthetic route from 6-chloro-2-fluoro-3-methylbenzoic acid via its acid chloride serves as a benchmark for developing new synthetic methodologies. Researchers aiming to invent more efficient, greener, or more selective amidation reactions can use this compound as a test substrate. The ability to compare the yield and purity of a new method against the documented patent procedure provides a clear and quantifiable measure of improvement, accelerating innovation in organic synthesis.

Application
Selection Property
Validation Focus
Medicinal chemistry intermediate
Halogenation pattern (6-Cl, 2-F, 3-Me)
Maintain substitution pattern throughout synthesis
Analytical method development
Physicochemical identity (MP, logP)
Purity and identity verification via QC data
SAR studies in drug discovery
6-chloro and 2-fluoro substituent effect
Comparative activity and lipophilicity profiling
Synthetic methodology development
Documented synthetic route
Yield and purity improvement metrics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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